N-methyl-2-Thiazolamine
Overview
Description
N-methyl-2-Thiazolamine is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. It is a derivative of thiazole, a five-membered ring with one sulfur and one nitrogen atom. This compound is known for its diverse biological activities and is used in various fields, including medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methyl-2-Thiazolamine can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-Thiazolamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidines.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group or other substituents are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
N-methyl-2-Thiazolamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for biologically active compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-2-Thiazolamine involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
2-Aminothiazole: A precursor to N-methyl-2-Thiazolamine with similar biological activities.
Thiazolidine: A reduced form of thiazole with different chemical properties.
Thiazole: The parent compound with a wide range of derivatives.
Uniqueness: this compound is unique due to its methyl substitution, which can influence its reactivity and biological activity. This substitution can enhance its solubility and interaction with biological targets compared to its non-methylated counterparts .
Properties
IUPAC Name |
N-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-5-4-6-2-3-7-4/h2-3H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVCPSQPTSNMRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474776 | |
Record name | N-methyl-2-Thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6142-06-9 | |
Record name | N-methyl-2-Thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key application of N-acyl-4,5-dihydro-4,4-dimethyl-N-methyl-2-thiazolamine highlighted in the research?
A1: The research focuses on the use of N-acyl-4,5-dihydro-4,4-dimethyl-N-methyl-2-thiazolamine as a chemoselective acylating agent. While the exact details of its mechanism and applications are not provided in the abstracts, chemoselective acylation implies that this compound can selectively introduce an acyl group (R-C=O) onto a specific functional group within a molecule, even in the presence of other reactive groups. This selectivity is crucial in organic synthesis, particularly in complex molecule construction, as it minimizes unwanted side reactions and improves reaction efficiency.
Q2: Why is chemoselectivity important in chemical synthesis, particularly when utilizing N-acyl-4,5-dihydro-4,4-dimethyl-N-methyl-2-thiazolamine?
A2: Chemoselectivity is paramount in chemical synthesis because it allows for the precise modification of complex molecules. In the context of this research, the ability of N-acyl-4,5-dihydro-4,4-dimethyl-N-methyl-2-thiazolamine to act as a chemoselective acylating agent is significant. [, ] This implies that this compound can target specific functional groups for acylation, even when other potential reaction sites are present within the target molecule. This targeted approach simplifies synthetic routes, reduces the need for protecting groups, and ultimately leads to more efficient and controlled synthesis of complex molecules, which is essential in drug discovery and materials science.
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